molecular formula C13H18N2O4 B3007780 N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide CAS No. 898348-80-6

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B3007780
CAS No.: 898348-80-6
M. Wt: 266.297
InChI Key: MWPHNNDQPMDMQE-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both dimethoxyethyl and m-tolyl groups attached to an oxalamide core, which imparts distinct chemical properties.

Scientific Research Applications

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

If the compound is a drug, this would involve how the compound interacts with the body to produce its effects. This could include the specific proteins or enzymes it binds to, and how this affects cellular processes .

Safety and Hazards

This involves detailing the safety precautions that need to be taken when handling the compound. It could include its toxicity, flammability, and any specific storage requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of 2,2-dimethoxyethane-1-amine with m-tolyl isocyanate in the presence of a suitable solvent such as benzene. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxalamide core.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amide compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2,2-dimethoxyethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide: Shares a similar dimethoxyethyl group but differs in the core structure.

    (2,2-Dimethoxyethyl)(m-tolyl)sulfane: Contains the same substituents but attached to a sulfane core.

Uniqueness

N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-5-4-6-10(7-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPHNNDQPMDMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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